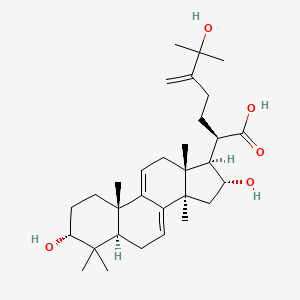

25-Hydroxy-3-epidehydrotumulosic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C31H48O5 |

|---|---|

Poids moléculaire |

500.7 g/mol |

Nom IUPAC |

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methyl-5-methylideneheptanoic acid |

InChI |

InChI=1S/C31H48O5/c1-18(28(4,5)36)9-10-19(26(34)35)25-22(32)17-31(8)21-11-12-23-27(2,3)24(33)14-15-29(23,6)20(21)13-16-30(25,31)7/h11,13,19,22-25,32-33,36H,1,9-10,12,14-17H2,2-8H3,(H,34,35)/t19-,22-,23+,24-,25+,29-,30-,31+/m1/s1 |

Clé InChI |

GDIGQYHXIOMOQU-NEAGZGJDSA-N |

SMILES isomérique |

C[C@]12CC[C@H](C([C@@H]1CC=C3C2=CC[C@]4([C@]3(C[C@H]([C@@H]4[C@@H](CCC(=C)C(C)(C)O)C(=O)O)O)C)C)(C)C)O |

SMILES canonique |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CC(C4C(CCC(=C)C(C)(C)O)C(=O)O)O)C)C)C)O)C |

Origine du produit |

United States |

Isolation and Advanced Structural Characterization of 25 Hydroxy 3 Epidehydrotumulosic Acid from Biological Sources

Methodologies for Extraction and Purification from Natural Bio-resources

Advanced Chromatographic Separation Techniques

At the heart of the purification process are advanced chromatographic techniques that separate compounds based on their differential physicochemical properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process. Initially, preparative HPLC is often employed to handle larger quantities of the crude extract and provide initial fractionation. nih.govnih.gov This is typically followed by semi-preparative HPLC for finer separation of the targeted fractions. nih.gov

The choice of the stationary phase is critical. Reversed-phase columns, such as C18, are commonly used, where the separation is based on the hydrophobicity of the molecules. nih.gov To achieve high-resolution separation of complex triterpenoid (B12794562) mixtures, various solvent systems are employed in a gradient elution mode, where the composition of the mobile phase is changed over time. nih.govnih.gov For instance, a gradient of aqueous ethanol (B145695) or methanol (B129727), often with the addition of a small amount of acid like acetic acid to improve peak shape, is a common strategy. nih.gov

Targeted Solvent Extraction Approaches

The initial step in isolating 25-Hydroxy-3-epidehydrotumulosic acid involves the extraction of the raw fungal material. Wolfiporia cocos sclerotia, the part of the fungus from which this compound is isolated, is typically dried and pulverized to increase the surface area for solvent penetration. Current time information in Montreal, CA.restek.com

A common approach is to use organic solvents of increasing polarity to selectively extract different classes of compounds. A typical extraction protocol begins with a less polar solvent like chloroform, followed by a more polar solvent such as methanol or ethanol. acs.org Reflux extraction, where the solvent is repeatedly boiled and condensed back onto the sample, is often utilized to maximize the extraction efficiency of triterpenoids. Current time information in Montreal, CA. The resulting crude extracts are then concentrated under reduced pressure to yield a residue that is ready for chromatographic purification.

Preparative Scale Isolation Strategies

To obtain a sufficient quantity of this compound for thorough structural analysis and future bioactivity studies, preparative scale isolation strategies are essential. These methods are designed to handle larger volumes of extract compared to analytical techniques.

Column chromatography is a fundamental preparative technique. Silica (B1680970) gel is a widely used adsorbent for the initial fractionation of the crude extract. Current time information in Montreal, CA. The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol. This process separates the complex mixture into several fractions with decreasing polarity.

For the separation of acidic triterpenoids like this compound, pH-zone-refining counter-current chromatography has also been employed as a powerful preparative technique for similar compounds from fungal sources. researchgate.net This method separates compounds based on their pKa values and partitioning behavior in a biphasic solvent system, allowing for the efficient isolation of acidic compounds. researchgate.net

Comprehensive Spectroscopic and Spectrometric Elucidation of Chemical Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.

¹³C NMR (Carbon NMR) reveals the number of non-equivalent carbon atoms in the molecule and their chemical environments. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic) and its position within the lanostane (B1242432) framework.

Interactive Data Table: Representative ¹³C NMR Data for the Lanostane Skeleton of a Related Triterpenoid

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 36.1 | 17 | 51.9 |

| 2 | 34.7 | 18 | 16.1 |

| 3 | 217.9 | 19 | 21.6 |

| 4 | 47.3 | 20 | 36.4 |

| 5 | 51.5 | 21 | 18.2 |

| 6 | 21.4 | 22 | 38.6 |

| 7 | 27.6 | 23 | 25.0 |

| 8 | 44.5 | 24 | 39.2 |

| 9 | 50.4 | 25 | 27.8 |

| 10 | 37.1 | 26 | 22.6 |

| 11 | 21.1 | 27 | 22.7 |

| 12 | 30.8 | 28 | 24.3 |

| 13 | 44.9 | 29 | 28.0 |

| 14 | 50.1 | 30 | 22.0 |

| 15 | 32.7 | 31 | 179.8 |

| 16 | 76.5 |

Note: Data is for 3-epidehydrotumulosic acid and serves as a reference. The presence of a hydroxyl group at C-25 in this compound would alter the chemical shifts of carbons in the side chain, particularly C-24, C-25, C-26, and C-27.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition.

For this compound, the molecular formula is C₃₁H₄₈O₅. The expected exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of water molecules from the hydroxyl groups, the carboxylic acid group, and cleavage of the side chain, providing further confirmation of the proposed structure. While specific MS/MS data for this compound is not detailed in the available literature, the general fragmentation pathways for lanostane triterpenoids are well-established and would be applied in its analysis.

Interactive Data Table: Key Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₄₈O₅ |

| Molecular Weight | 500.7 g/mol |

| Exact Mass | 500.3502 g/mol |

| Key Functional Groups | Hydroxyl, Carboxylic Acid, Ketone |

| Core Skeleton | Lanostane |

Vibrational and Electronic Spectroscopy (e.g., FTIR, UV-Vis) for Functional Group Identification

Vibrational and electronic spectroscopy are indispensable preliminary tools for identifying the key functional groups and chromophores within a molecule like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of bonds, allowing for the identification of characteristic functional groups. For a compound with the proposed structure of this compound, which contains hydroxyl, carboxylic acid, and ketone functionalities, the FTIR spectrum would be expected to show several key absorption bands. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl and carboxylic acid groups. nih.gov The C-H stretching of alkane groups would appear in the 3000-2850 cm⁻¹ range. researchgate.net A sharp, strong peak around 1700-1720 cm⁻¹ would be characteristic of the C=O stretching of the ketone and carboxylic acid. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Implication |

| O-H Stretch | 3400-3200 (broad) | Hydroxyl and Carboxylic Acid |

| C-H Stretch | 3000-2850 | Alkyl groups |

| C=O Stretch | 1720-1700 | Ketone and Carboxylic Acid |

| C-O Stretch | 1320-1000 | Alcohols, Carboxylic Acids, Esters |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify the presence of chromophores, which are parts of the molecule that absorb light in the UV-Vis range. For lanostane-type triterpenoids, the presence of conjugated systems, such as α,β-unsaturated ketones, gives rise to characteristic absorption maxima (λmax). nih.govnih.gov In the case of this compound, the dehydro (keto) functionality at C-3 and potential conjugated systems within the lanostane skeleton would be the primary chromophores. The UV spectrum of dehydrotumulosic acid has been reported to show a λmax at 242 nm, which is indicative of such a system. nih.gov

| Chromophore | Expected λmax (nm) | Electronic Transition |

| α,β-unsaturated ketone | ~242-250 | π → π* |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Stereochemical Assignment

While NMR and mass spectrometry can define the connectivity of a molecule, chiroptical methods are essential for determining its absolute stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms. For complex molecules like this compound, experimental ECD spectra are often compared with quantum-chemically calculated spectra for possible stereoisomers to determine the true absolute configuration. nih.govmdpi.com The Cotton effects observed for the chromophores, particularly the ketone functionalities, provide crucial information about their stereochemical environment. For instance, lanostane-type triterpenes with α,β-unsaturated ketone moieties have shown distinct Cotton effects in their ECD spectra, which are used to assign stereochemistry. researchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of plane-polarized light as a function of wavelength. While less commonly used now than ECD, it can provide complementary information for stereochemical analysis.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise coordinates of each atom in the crystal lattice, offering an unambiguous determination of the molecule's connectivity, conformation, and absolute stereochemistry.

To date, a specific X-ray crystallographic structure for this compound has not been reported in publicly available literature. However, the structures of numerous related lanostane-type triterpenoids have been solved using this method, providing a solid framework for understanding the typical bond lengths, bond angles, and conformations within this class of molecules. Obtaining suitable crystals of this compound would be a critical step to definitively confirm its structure and stereochemistry. The absolute configuration of new natural products is often established through X-ray analysis. nih.gov

Stereoisomeric Investigations and Epimer Characterization of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Epimers are a specific type of diastereomer that differ in configuration at only one stereogenic center.

The "3-epi" designation in this compound indicates that it is an epimer at the C-3 position relative to a parent compound. In many natural products, epimerization can occur, leading to the co-isolation of epimeric pairs. For example, the C-3 epimer of 25-hydroxyvitamin D3 is a known metabolite found in human serum, and its presence can complicate the analysis of vitamin D status. nih.govnih.gov

The characterization of the C-3 epimer of dehydrotumulosic acid would involve detailed spectroscopic analysis, particularly using 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), to establish the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. The distinct spatial relationship between the proton at C-3 and adjacent protons would result in different NOE correlations for the two epimers. The absolute stereochemistry would then be confirmed using chiroptical methods like ECD or, ideally, X-ray crystallography as described above. The synthesis of stereoisomers with known configurations can also serve as a reference for comparison. nih.gov

Biosynthetic Pathway Elucidation and Biotechnological Production of 25 Hydroxy 3 Epidehydrotumulosic Acid

Identification and Functional Characterization of Key Biosynthetic Enzymes

The biosynthesis of 25-hydroxy-3-epidehydrotumulosic acid originates from the mevalonate (B85504) (MVA) pathway, a conserved pathway in eukaryotes for the production of isoprenoid precursors. nih.govnih.gov The specific modifications that tailor the lanostane (B1242432) skeleton to yield the final product are catalyzed by a suite of dedicated enzymes.

The genes responsible for the biosynthesis of triterpenoids in fungi are often organized in biosynthetic gene clusters (BGCs). In Wolfiporia cocos, a known producer of tumulosic acid and other related triterpenoids, transcriptome analysis has been instrumental in identifying the genes involved in their formation. nih.govnih.gov These analyses have revealed that the entire biosynthetic machinery for triterpenoids in this fungus proceeds via the MVA pathway. nih.gov

Key genes identified within the putative triterpenoid (B12794562) BGCs of W. cocos include those encoding for:

Lanosterol (B1674476) synthase (LSS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the fundamental lanostane skeleton. nih.gov

Cytochrome P450 monooxygenases (CYPs): This large family of enzymes is responsible for the oxidative modifications of the triterpene backbone, such as hydroxylations at various positions. The 25-hydroxylation of the dehydrotumulosic acid precursor is anticipated to be carried out by a specific CYP.

Dehydrogenases/Reductases: These enzymes are involved in the modification of hydroxyl groups to keto groups and vice versa. The "3-epidehydro" moiety of the target compound suggests the action of a dehydrogenase on a 3-hydroxy precursor.

Table 1: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function in Biosynthesis |

| Lanosterol Synthase | Cyclization of 2,3-oxidosqualene to form the lanostane skeleton |

| Cytochrome P450 Monooxygenases | Hydroxylation at the C-25 position |

| Dehydrogenases | Oxidation of the 3-hydroxyl group to a keto group and potential epimerization |

To definitively ascertain the function of candidate genes identified through genomic and transcriptomic analyses, recombinant expression in a heterologous host followed by in vitro or in vivo enzymatic assays is a standard approach. Saccharomyces cerevisiae (baker's yeast) is a commonly used host for expressing fungal triterpenoid biosynthetic genes due to its well-characterized genetics and the presence of the native MVA pathway, which provides the necessary precursors. aiche.orgnih.gov

The functional characterization process typically involves:

Cloning the candidate genes (e.g., CYPs and dehydrogenases from W. cocos) into an expression vector.

Transforming the vector into a suitable S. cerevisiae strain, which may already be engineered to produce the precursor dehydrotumulosic acid.

Culturing the recombinant yeast and inducing gene expression.

Extracting the metabolites and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the formation of this compound.

While specific studies on the recombinant expression of enzymes for this compound are not yet prominent, research on other fungal triterpenoids has successfully utilized this strategy to identify and characterize the responsible enzymes. aiche.org

Precursor Feeding and Isotopic Labeling Studies for Pathway Delineation

Precursor feeding and isotopic labeling are classical techniques to trace the biosynthetic pathway of a natural product. In the context of this compound, these studies would involve:

Precursor Feeding: Supplying the native producer organism (W. cocos) or a heterologous host with potential precursors, such as tumulosic acid or dehydrotumulosic acid, and observing their conversion to the final product. This can help to confirm the later steps in the biosynthetic pathway.

Isotopic Labeling: Feeding the organism with isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-acetate). The pattern of isotope incorporation into the final molecule, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy or MS, can provide detailed insights into the carbon flow through the biosynthetic pathway and the origins of each carbon atom in the triterpene skeleton.

Metabolic Engineering Strategies for Enhanced Production in Heterologous Hosts

The native production of specific triterpenoids in W. cocos can be low, making heterologous production in a more tractable host like S. cerevisiae an attractive alternative. Several metabolic engineering strategies can be employed to enhance the production of this compound:

Upregulation of the MVA Pathway: Overexpressing key enzymes of the yeast MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1), can increase the flux towards the precursor farnesyl diphosphate (B83284) (FPP). nih.gov

Downregulation of Competing Pathways: To channel more FPP towards triterpenoid synthesis, competing pathways can be downregulated. A primary target is the squalene (B77637) synthase (ERG9), which converts FPP to squalene, the precursor for ergosterol (B1671047), an essential component of the yeast cell membrane. nih.gov

Optimization of Precursor Supply: Fine-tuning the expression of genes in the MVA pathway to balance the metabolic flux and avoid the accumulation of toxic intermediates.

Codon Optimization and Promoter Engineering: Optimizing the codon usage of the heterologously expressed genes for the host organism and using strong constitutive or inducible promoters can enhance protein expression and, consequently, product titers.

Table 2: Metabolic Engineering Targets for Triterpenoid Production in S. cerevisiae

| Target | Strategy | Rationale |

| tHMG1 | Overexpression | Increase flux through the MVA pathway |

| ERG9 | Downregulation | Reduce flux towards ergosterol biosynthesis |

| Biosynthetic Genes | Codon Optimization | Enhance translation efficiency in the host |

| Promoters | Use of strong promoters | Increase transcription of biosynthetic genes |

Fermentation and Bioprocess Optimization for Research-Scale Production

The cultivation of W. cocos or engineered yeast strains in bioreactors allows for controlled conditions to maximize biomass and triterpenoid production. Fermentation parameters that can be optimized include:

Medium Composition: The carbon and nitrogen sources, as well as their ratio, can significantly influence secondary metabolite production. For instance, different culture media have been shown to affect the triterpenoid content in solid-state fermentation of Poria cocos. researchgate.net

pH and Temperature: Maintaining optimal pH and temperature is crucial for cell growth and enzyme activity.

Aeration and Agitation: Adequate oxygen supply is often necessary for the activity of cytochrome P450 monooxygenases involved in triterpenoid modification.

Elicitation: The addition of elicitors, such as methyl jasmonate, has been shown to induce the expression of secondary metabolite biosynthetic genes in some systems.

Studies on the submerged fermentation of P. cocos have demonstrated that a two-stage culture, involving an initial shaking phase for biomass accumulation followed by a static phase, can enhance triterpenoid yields. nih.gov In one study, this two-stage method resulted in a triterpenoid concentration of 112 mg/L. nih.gov Furthermore, quantitative analysis of fermented mycelia has shown significant levels of triterpenes like dehydropachymic acid (1.07 mg/g) and pachymic acid (0.61 mg/g), suggesting that fermentation is a viable method for producing these compounds. nih.govresearchgate.net

Table 3: Triterpenoid Content in Wolfiporia cocos

| Sample | Dehydropachymic Acid (mg/g) | Pachymic Acid (mg/g) | Reference |

| Fermented Mycelia | 1.07 | 0.61 | nih.govresearchgate.net |

Chemical Synthesis and Derivatization Strategies for 25 Hydroxy 3 Epidehydrotumulosic Acid

Total Synthesis Approaches to 25-Hydroxy-3-epidehydrotumulosic Acid

A total synthesis of this compound would require the precise construction of its tetracyclic lanostane (B1242432) core and the stereocontrolled installation of its functionalized side chain.

A hypothetical retrosynthetic analysis of this compound would disconnect the molecule at key positions to identify simpler, synthetically accessible starting materials. The analysis would likely prioritize the formation of the C8-C14 bond and the stereocenter-rich side chain.

A plausible retrosynthetic strategy would involve:

Late-stage functionalization: The introduction of the C-25 hydroxyl group and the oxidation of the C-3 hydroxyl to a ketone would likely be planned for the final stages of the synthesis to avoid protecting group manipulations and potential interference with earlier bond-forming reactions.

Side chain attachment: The complex side chain could be appended to a pre-formed tetracyclic core via an olefination or alkylation reaction. A key intermediate would be a C-17 functionalized lanostane precursor.

Tetracyclic core formation: The lanostane skeleton itself is a common target in natural product synthesis. Its construction often relies on a biomimetic polyene cyclization cascade, starting from a squalene-like precursor. nih.gov Alternatively, a convergent approach assembling different ring systems could be envisioned.

The synthesis of key intermediates would be a major undertaking. For instance, the synthesis of a suitable side-chain building block would require the establishment of the correct stereochemistry at C-20 and C-22. The synthesis of the tetracyclic core would necessitate control over multiple stereocenters.

The stereochemical complexity of this compound, with its numerous chiral centers, would demand the use of highly stereoselective reactions.

Key stereochemical challenges and potential solutions include:

The Lanostane Core: The characteristic stereochemistry of the ring junctions in the lanostane skeleton is often established during the initial cyclization of a 2,3-oxidosqualene-like precursor. researchgate.net Enzyme-mediated cyclizations can provide high stereocontrol. researchgate.net In a purely synthetic approach, diastereoselective cyclization reactions, such as radical or cationic cyclizations, would be employed, often guided by pre-existing stereocenters in the substrate.

The Side Chain: The stereocenters in the side chain would likely be installed using well-established asymmetric methodologies. These could include chiral auxiliary-directed alkylations, asymmetric aldol (B89426) reactions, or asymmetric hydrogenations to set the stereochemistry of the hydroxyl and methyl groups.

For example, the synthesis of other complex natural products has demonstrated the power of reactions like the Rh(I)-catalyzed asymmetric enyne cycloisomerization to build functionalized cyclic systems with high enantioselectivity. rsc.org Such modern synthetic methods would be crucial for an efficient total synthesis of this target.

Semi-synthetic Modifications and Analog Development from Precursors

Given the availability of structurally related and abundant triterpenoids from natural sources, such as lanosterol (B1674476), a semi-synthetic approach is a more practical strategy for obtaining this compound and its analogues. nih.gov

Starting from a precursor like tumulosic acid or lanosterol, targeted chemical modifications can be used to introduce the desired functionalities.

Key transformations would include:

Oxidation of the C-3 Hydroxyl Group: The conversion of the 3β-hydroxyl group to a 3-keto group can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation. Such oxidations are common in the chemistry of lanostane triterpenoids. rsc.org

Introduction of the C-25 Hydroxyl Group: The selective hydroxylation of the C-25 position is a significant challenge due to the presence of other reactive sites in the molecule. One potential route could involve an allylic hydroxylation of a precursor with a double bond in the side chain. Research on cucurbitacins has shown that a C-25 hydroxyl group can arise from the non-enzymatic isomerization of a C-23 allylic alcohol under mild acidic conditions. nih.govnih.gov This suggests a strategy where a C-23 hydroxyl is first introduced, followed by an acid-catalyzed rearrangement.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering a powerful approach for modifying complex molecules.

Cytochrome P450 Monooxygenases: These enzymes are known to catalyze the hydroxylation of a wide range of substrates, including triterpenoids, with high regio- and stereoselectivity. beilstein-journals.orgwikipedia.org A suitably chosen cytochrome P450 enzyme could potentially introduce the hydroxyl group directly at the C-25 position of a tumulosic acid precursor. The biosynthesis of many oxidized triterpenoids relies on these enzymes. researchgate.net

Lipases for Epoxidation: Lipases can be used in chemoenzymatic epoxidation reactions. acs.orgnih.gov While not directly applicable for hydroxylation, this methodology could be used to functionalize double bonds within the triterpenoid (B12794562) scaffold, which could then be further transformed chemically into hydroxyl groups or other functionalities.

Design and Synthesis of Novel Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The development of novel analogues of this compound is crucial for understanding its structure-activity relationships (SAR) and for potentially improving its biological profile. The synthesis of such analogues often starts from readily available precursors and involves systematic modifications of the core structure and its substituents.

Studies on related lanostane triterpenoids have provided valuable insights into their SAR. For example, modifications to the lanostane skeleton have been shown to influence cytotoxicity and other biological activities. nih.govnih.govnih.gov The synthesis of lanosterol derivatives with functional groups at C-32 has led to the discovery of compounds with antineoplastic activity. nih.govnih.gov

The design of new analogues could focus on:

Modification of the C-3 Position: Replacing the ketone with other functional groups, such as oximes, hydrazones, or amines, could modulate the compound's polarity and hydrogen bonding capacity.

Variation of the Side Chain: The length and functionalization of the side chain are often critical for biological activity. Analogues with modified side chains, such as different alkyl substituents or the introduction of aromatic rings, could be synthesized.

Derivatization of the C-25 Hydroxyl Group: Esterification or etherification of the C-25 hydroxyl group would allow for a systematic exploration of the steric and electronic requirements at this position.

The following table summarizes some reported SAR data for lanostane triterpenoids, which could guide the design of novel this compound derivatives.

| Compound/Derivative Class | Structural Modification | Observed Effect on Biological Activity | Reference |

| Lanosterol Analogues | Introduction of a ketone or oxime at C-15 | Dual-action inhibitors of cholesterol biosynthesis | nih.gov |

| Lanostane Triterpenoids | (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | High cytotoxicity against HeLa and A549 cell lines | nih.gov |

| 32-Oxygenated Lanosterol Derivatives | 3β-hydroxylanost-7-en-32-oic acid | Depression of HMG-CoA reductase activity | nih.gov |

| Lanostane Triterpenoid N-Glycosides | N-β-d-galactoside derivative | Cytotoxicity against HL-60 and MKN45 cancer cells | nih.gov |

Preclinical Pharmacological Investigations and Mechanistic Studies of 25 Hydroxy 3 Epidehydrotumulosic Acid

In Vitro Cellular and Molecular Mechanistic Studies of Related Triterpenoids

While no data exists for 25-Hydroxy-3-epidehydrotumulosic acid, studies on analogous compounds from Poria cocos have shown effects on various cellular processes.

Modulation of Cellular Proliferation and Viability in Research Cell Lines

Research on various triterpenes from Poria cocos has demonstrated their ability to suppress the proliferation of several human cancer cell lines. For instance, a mixture of triterpenes, as well as purified compounds like pachymic acid (PA), dehydropachymic acid (DPA), and polyporenic acid C (PPAC), have been shown to inhibit the growth of pancreatic cancer cell lines. nih.gov The anti-proliferative effects of a triterpene extract on BxPc-3 pancreatic cancer cells were found to be mediated by cell cycle arrest at the G0/G1 phase. nih.gov

Induction of Apoptosis and Autophagy Pathways

Specific lanostane-type triterpene acids from Poria cocos and their derivatives have been investigated for their ability to induce apoptosis in cancer cells. One study reported that several of these compounds exhibited cytotoxic activity against a panel of human cancer cell lines, including leukemia, lung, melanoma, and others. A hydroxylated derivative of poricoic acid A, named poricotriol A, was shown to induce apoptosis in HL60 and A549 cancer cells through mechanisms involving the activation of caspases and an increase in the Bax/Bcl-2 ratio. nih.gov There is currently no specific information available regarding the induction of autophagy by this compound or its close relatives.

Regulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Dehydrotumulosic acid (DA), a related triterpenoid (B12794562) from Poria cocos, has been shown to modulate inflammatory signaling pathways. Mechanistic studies have revealed that DA can suppress the MAPK/ERK signaling pathway. nih.gov Furthermore, other lanostane-type triterpenes from the epidermis of Wolfiporia cocos (another name for Poria cocos) have demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway. For example, poricoic acid GM was found to suppress the phosphorylation of IκBα, which in turn prevents the nuclear translocation of NF-κB. researchgate.net

Impact on Immune Cell Function and Cytokine Production in Research Models

The immunomodulatory effects of triterpenoids from Poria cocos are a significant area of research. Dehydrotumulosic acid has been found to suppress the production of proinflammatory cytokines. nih.gov A study on lanostane (B1242432) triterpenoids from Poria cocos highlighted their beneficial roles in immunoregulatory activity, including the enhancement of non-specific immunity by activating natural killer cells and promoting the secretion of interferon-γ (IFN-γ). medchemexpress.com Additionally, these extracts were shown to decrease the secretion of Th2 cytokines, such as IL-4 and IL-5. medchemexpress.com Another study noted that tumulosic acid, poricoic acid C, and 3-epidehydrotumulosic acid can stimulate the secretion of IFN-γ in mouse spleen cells.

Effects on Metabolic Pathways and Enzyme Activities (e.g., α-glucosidase inhibition)

There is no specific information available in the searched literature regarding the effects of this compound on metabolic pathways or its inhibitory activity against enzymes like α-glucosidase.

Molecular Target Identification and Validation Research

No published studies were identified that have investigated the molecular targets of this compound.

There is no available data concerning the ligand-protein interaction profiles or binding affinity studies for this compound. Research in this area would typically involve techniques such as surface plasmon resonance, isothermal titration calorimetry, or radioligand binding assays to identify and characterize the binding of the compound to specific protein targets.

A search of existing literature yielded no studies that have employed proteomic or transcriptomic approaches to deconvolve the molecular targets of this compound. Such studies would provide insight into the cellular pathways and protein expression changes modulated by the compound.

There are no published computational studies detailing the docking and molecular dynamics simulations of this compound with any potential protein targets. These in silico methods are crucial for predicting binding modes and understanding the stability of compound-target interactions at a molecular level.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 25 Hydroxy 3 Epidehydrotumulosic Acid

Pharmacodynamic Biomarker Research in Preclinical Systems

Time- and Dose-Dependent Biological Responses in Animal Models

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the in vivo biological responses to 25-Hydroxy-3-epidehydrotumulosic acid. While this compound has been successfully isolated from natural sources such as the fungus Poria cocos and identified in several phytochemical studies, research detailing its effects in animal models is not available in the public domain. core.ac.ukbioline.org.brnih.govresearchgate.net

The primary research identifying this compound focused on its in vitro activities. Specifically, a study by Ukiya et al. (2002) evaluated its capacity to inhibit the Epstein-Barr virus early antigen (EBV-EA) activation induced by a tumor promoter. acs.org This research demonstrated that the compound possesses potent inhibitory effects in this cell-based assay, suggesting potential for anti-tumor-promoting activity. acs.org

However, these initial in vitro findings have not been followed by subsequent preclinical studies in animal models to characterize the time-course and dose-response relationships of these, or other, biological effects. Investigations into the anti-hyperglycemic and immunomodulatory activities of structurally related compounds, such as dehydrotumulosic acid and 3-epidehydrotumulosic acid, have been conducted in mice, revealing clear dose-dependent effects. acs.org For instance, dehydrotumulosic acid demonstrated significant glucose-lowering activity in diabetic mice, and 3-epidehydrotumulosic acid was shown to stimulate interferon-gamma (IFN-γ) secretion by spleen cells in a dose-dependent manner. acs.org

Despite the availability of these data for analogous compounds, no such time- or dose-dependent biological response data currently exist for this compound itself. Therefore, it is not possible to construct data tables or provide detailed research findings on its specific biological responses in animal models as per the requested scope of this article. Further preclinical research is required to determine the in vivo pharmacodynamic profile of this compound.

Advanced Analytical Methodologies for Research and Quantification of 25 Hydroxy 3 Epidehydrotumulosic Acid

Development of Hyphenated Mass Spectrometry Techniques for Complex Biological Matrices (Research Context)

The analysis of 25-Hydroxy-3-epidehydrotumulosic acid is often complicated by the presence of a multitude of structurally similar compounds within a dense biological matrix. Hyphenated mass spectrometry techniques provide the necessary analytical power to overcome these challenges.

UHPLC-MS/MS stands as a primary tool for the analysis of triterpenoids like this compound. The UHPLC system utilizes columns with small particle sizes, enabling rapid and high-resolution separations of complex mixtures. This is critical for distinguishing between isomers and other closely related triterpenoid (B12794562) acids that may be present in the sample.

When coupled with a tandem mass spectrometer (MS/MS), the method provides exceptional selectivity and sensitivity. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted quantification, where specific precursor-to-product ion transitions for the analyte are monitored. This minimizes matrix interference and allows for detection at very low concentrations. For structural confirmation and identification of unknown related compounds, high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) are employed. These instruments provide accurate mass measurements, allowing for the determination of elemental compositions and aiding in structural elucidation based on fragmentation patterns. For acidic compounds like this compound, analysis is typically performed in negative ion mode to deprotonate the carboxylic acid group, enhancing ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of triterpenoids, though it requires a crucial derivatization step. nih.govnih.gov Triterpenoid acids like this compound are not sufficiently volatile to be analyzed directly by GC. Therefore, their polar functional groups (carboxylic acids and hydroxyls) must be chemically modified to increase volatility.

A common derivatization method is trimethylsilylation, which converts the acidic and hydroxyl protons into trimethylsilyl (TMS) ethers and esters. mdpi.com Once derivatized, the compound can be separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, which provides a fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint. nih.gov This fingerprint can be compared against spectral libraries for identification. GC-MS offers excellent chromatographic resolution, often superior to liquid chromatography for certain classes of compounds, making it a valuable tool for separating complex mixtures of derivatized triterpenoids. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique is particularly advantageous for analyzing charged species like this compound. The separation is based on the charge-to-size ratio of the molecule, providing a different selectivity compared to LC or GC.

For anionic compounds like carboxylic acids, analysis can be challenging. However, novel derivatization strategies can be employed where the carboxylic acid group is tagged with a permanently positively charged moiety. nih.gov This allows for analysis in the more robust positive ionization mode and improves separation efficiency. nih.gov CE-MS is characterized by its high separation efficiency and very low sample consumption, making it suitable for applications where the sample amount is limited.

Quantitative Bioanalytical Method Validation for Preclinical Samples

For the reliable quantification of this compound in preclinical research, the chosen analytical method must be rigorously validated. Method validation ensures that the assay is accurate, precise, and reproducible for its intended purpose. The validation is typically performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). akjournals.com

The validation process assesses several key parameters to establish the method's performance characteristics in the specific biological matrix being studied.

Linearity and Range: This establishes the concentration range over which the analytical response is directly proportional to the concentration of this compound. A calibration curve is generated by analyzing a series of standards of known concentrations, and a linear regression analysis is performed. A high coefficient of determination (r²) is required to demonstrate linearity. akjournals.comnih.gov

Accuracy: Accuracy reflects how close the measured concentration is to the true value. It is determined by spiking the biological matrix with known amounts of the analyte at different concentration levels (low, medium, and high) and calculating the percent recovery. akjournals.comnih.gov

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. akjournals.comnih.gov

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Table 1: Representative Bioanalytical Method Validation Parameters for Triterpenoid Acid Quantification Data synthesized from typical performance characteristics of validated HPLC methods for triterpenoid analysis. akjournals.comnih.govnih.gov

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.995 | > 0.999 |

| Range | - | 0.1 - 100 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 94.7% - 105.8% |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | < 2.0% |

| Limit of Detection (LOD) | - | 0.08 - 0.65 µg/mL |

| Limit of Quantification (LOQ) | - | 0.25 µg/mL |

The goal of sample preparation is to extract this compound from the complex sample matrix and remove interfering substances that could compromise the analysis. The choice of technique depends on the nature of the matrix (e.g., plant tissue, fungal culture, etc.) and the physicochemical properties of the analyte.

Common extraction methods include:

Solvent Extraction: This involves macerating the sample material with an appropriate solvent. rjptonline.org For triterpenoid acids, polar solvents like methanol (B129727) or ethanol (B145695) are often effective. rjptonline.org Successive extractions with solvents of increasing polarity (e.g., starting with hexane to remove non-polar lipids, followed by ethyl acetate (B1210297) and then methanol) can provide a cleaner extract.

Solid-Phase Extraction (SPE): Following initial solvent extraction, SPE is frequently used for sample cleanup and concentration. The crude extract is passed through a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. For triterpenoid acids, a reversed-phase (e.g., C18) or ion-exchange sorbent may be appropriate.

Optimization involves testing different solvents, pH conditions, and SPE sorbents to maximize the recovery of this compound while minimizing the co-extraction of matrix components that can cause ion suppression in mass spectrometry.

Table 2: Comparison of Sample Preparation Techniques for Triterpenoid Analysis

| Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking the sample in a solvent to dissolve soluble compounds. rjptonline.org | Simple, low cost. | Time-consuming, may result in incomplete extraction. |

| Successive Extraction | Sequential extraction with solvents of varying polarity. | Good for fractionation, removes many interferences. | Labor-intensive, uses large volumes of solvent. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase for cleanup. | High selectivity, can concentrate the analyte, easily automated. | Higher cost, requires method development. |

Isotopic Labeling and Tracing Techniques for Mechanistic Research

The elucidation of the precise mechanisms of action, metabolic fate, and distribution of bioactive compounds such as this compound is a fundamental aspect of modern pharmacological and biochemical research. Isotopic labeling and tracing techniques are powerful methodologies that enable researchers to track the journey of a molecule within a biological system. These approaches involve the incorporation of a stable or radioactive isotope into the molecular structure of the compound of interest, creating a "tagged" version that is chemically identical to the parent molecule but physically distinguishable. This allows for its detection and quantification amidst a complex background of endogenous substances.

Stable Isotope Dilution Assays for Absolute Quantification

Stable Isotope Dilution Assays (SIDA) represent a gold-standard analytical technique for the absolute quantification of molecules in complex matrices. This method is renowned for its high precision and accuracy, as it effectively mitigates matrix effects and variations in sample preparation and instrument response. The core principle of SIDA involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. This labeled compound serves as an ideal internal standard.

The stable isotope-labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Consequently, it co-elutes with the unlabeled analyte during chromatographic separation but is distinguishable by a mass spectrometer. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved.

Hypothetical Example of a Stable Isotope Dilution Assay for this compound:

To illustrate the application of SIDA, consider a hypothetical study aimed at quantifying this compound in a biological sample. A synthesized, ¹³C-labeled version of the compound, for instance, [¹³C₅]-25-Hydroxy-3-epidehydrotumulosic acid, would be used as the internal standard.

Illustrative Data for a Calibration Curve Using SIDA-LC-MS/MS

| Concentration of Unlabeled Analyte (ng/mL) | Response Ratio (Analyte/Internal Standard) |

| 1 | 0.05 |

| 5 | 0.25 |

| 10 | 0.51 |

| 25 | 1.26 |

| 50 | 2.52 |

| 100 | 5.05 |

| 250 | 12.58 |

| 500 | 25.15 |

Hypothetical Quantification in a Test Sample

| Sample ID | Response Ratio (Analyte/Internal Standard) | Calculated Concentration (ng/mL) |

| Sample A | 3.78 | 75.6 |

| Sample B | 0.89 | 17.8 |

| Sample C | 15.21 | 304.2 |

This table demonstrates how the response ratio, determined by mass spectrometry, is used to calculate the precise concentration of the analyte in unknown samples by referencing a standard calibration curve.

Radiometric Tracing for Metabolic Fate and Distribution Studies

Radiometric tracing is a highly sensitive technique used to investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. This method involves labeling the molecule of interest with a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C). The radiolabeled compound is then introduced into a biological system, and its journey and transformation can be tracked by detecting the emitted radiation.

The synthesis of radiolabeled this compound would be the initial step. For instance, [³H]-25-Hydroxy-3-epidehydrotumulosic acid or [¹⁴C]-25-Hydroxy-3-epidehydrotumulosic acid could be prepared. Following administration to an in vivo model, various biological samples such as blood, urine, feces, and different tissues can be collected over time. The total radioactivity in these samples is measured to determine the compound's absorption, excretion pathways, and the extent of its distribution into various organs.

Further analysis, often involving chromatographic separation of metabolites followed by radiometric detection, allows for the identification and quantification of metabolic products. This provides invaluable insights into the biotransformation pathways of the parent compound.

Illustrative Data from a Hypothetical Radiometric Distribution Study:

The following table provides a hypothetical representation of the tissue distribution of [¹⁴C]-25-Hydroxy-3-epidehydrotumulosic acid at a specific time point after administration.

Hypothetical Tissue Distribution of [¹⁴C]-25-Hydroxy-3-epidehydrotumulosic Acid

| Tissue | Radioactivity (dpm/g of tissue) | Percentage of Administered Dose |

| Blood | 15,000 | 5.0 |

| Liver | 120,000 | 20.0 |

| Kidney | 85,000 | 10.0 |

| Lung | 30,000 | 3.5 |

| Spleen | 25,000 | 2.0 |

| Heart | 18,000 | 1.5 |

| Brain | 2,000 | 0.1 |

| Adipose Tissue | 45,000 | 7.5 |

This illustrative data highlights how radiometric tracing can provide quantitative information on the distribution of the compound throughout the body, indicating tissues where the compound or its metabolites may accumulate.

Due to a lack of publicly available scientific data regarding "this compound," this article cannot be generated. Extensive searches have yielded no specific information on this compound in relation to systems biology, multi-omics approaches, novel biological activities, advanced drug delivery systems, or translational chemical biology.

The scientific community has not published research on "this compound" in the specified contexts. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article based on the requested outline.

Further research on this specific compound is required before a comprehensive analysis of its future research directions and translational perspectives can be compiled. There are currently no available research findings to populate the requested sections and data tables.

Q & A

Q. What are the primary natural sources of 25-Hydroxy-3-epidehydrotumulosic acid, and how is it isolated for laboratory studies?

The compound is predominantly isolated from the sclerotia of the medicinal fungus Poria cocos (syn. Wolfiporia extensa), a traditional Chinese herb. Isolation typically involves ethanol extraction followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Structural confirmation is achieved via NMR and mass spectrometry .

Q. How is the structural characterization of this compound validated in research settings?

Researchers use a combination of spectroscopic methods:

- 1D/2D NMR to assign hydroxyl, methylidene, and triterpenoid backbone configurations.

- High-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₃₁H₄₈O₅) and fragmentation patterns.

- X-ray crystallography (if crystalline derivatives are obtainable) for absolute stereochemical determination .

Q. What are the standard protocols for assessing the compound’s purity and stability in experimental workflows?

Purity is quantified using reverse-phase HPLC with UV detection (210–254 nm). Stability studies involve:

- Temperature-controlled storage (-20°C in dark conditions) to prevent epimerization at C-3 or oxidation of the methylidene group.

- LC-MS monitoring of degradation products under varying pH and solvent conditions .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivities of this compound?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antineoplastic effects) may arise from:

- Cell line specificity : Validate activity across multiple models (e.g., Raji cells for EBV-EA inhibition vs. hepatic stellate cells for antifibrotic effects ).

- Dose-dependent effects : Conduct full dose-response curves (0.1–100 µM) to identify paradoxical responses.

- Metabolic instability : Use stable isotope tracers to assess intracellular metabolite formation .

Q. How can researchers mechanistically link this compound’s NFκB inhibition to its anti-inflammatory effects?

Employ molecular docking simulations (e.g., AutoDock Vina) to map hydrogen bonding between the compound’s hydroxyl groups and NFκB residues (e.g., SER-113, GLU-120). Validate findings with:

Q. What methodologies are optimal for studying the compound’s synergistic effects in multi-herbal formulations (e.g., Zhenwu Decoction)?

Use network pharmacology to identify overlapping targets with co-administered compounds (e.g., Pachymic acid, Poricoic acid B). Validate synergism via:

- Isobolographic analysis to calculate combination indices (CI).

- Transcriptome profiling (RNA-seq) to map pathway crosstalk (e.g., TGF-β1 and NFκB) .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

Develop a UHPLC-MS/MS protocol with deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects. Optimize extraction solvents (e.g., methanol:water 70:30 v/v) and ionization parameters (ESI-negative mode) for enhanced sensitivity .

Q. What strategies mitigate structural instability during in vivo pharmacokinetic studies?

- Prodrug synthesis : Acetylate hydroxyl groups to improve metabolic stability.

- Microsomal incubation assays (human/rat liver microsomes) to identify major Phase I metabolites.

- Bile duct cannulation in rodent models to track enterohepatic recirculation .

Data Contradiction Analysis

Q. Why do some studies report potent EBV-EA inhibition while others emphasize anti-fibrotic activity?

Context-dependent mechanisms may explain divergent results:

Q. How should researchers interpret variability in cytotoxicity assays across cell lines?

- Cell viability assays (CCK-8, MTT) must account for differences in membrane permeability and efflux pumps (e.g., P-gp expression).

- Apoptosis markers (Annexin V, caspase-3) differentiate cytotoxic from cytostatic effects.

- 3D spheroid models better replicate in vivo heterogeneity compared to monolayer cultures .

Methodological Recommendations

- Prioritize multi-omics integration (transcriptomics, metabolomics) to resolve mechanism-of-action ambiguities.

- Use isotopic labeling (¹³C/²H) for tracing metabolic fate in complex biological systems.

- Adhere to FAIR data principles for reproducibility, ensuring raw datasets (NMR, MS) are publicly archived .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.